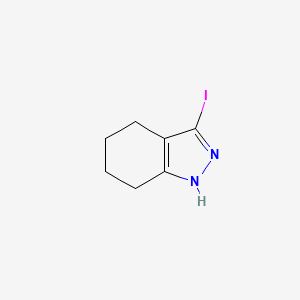
2-Chloro-5-(difluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(difluoromethyl)aniline is a chemical compound with the molecular formula C7H6ClF2N . It is also known by the synonyms 3-Amino-4-chlorobenzotrifluoride and 6-Chloro-α,α,α-trifluoro-m-toluidine . The compound has a molecular weight of 177.58 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringNC1=CC(C(F)F)=CC=C1Cl . This indicates that the molecule consists of an aniline group (NH2) attached to a benzene ring, which also carries a chloro group (Cl) and a difluoromethyl group (CF2). Physical And Chemical Properties Analysis
This compound is a clear colorless to yellow to orange liquid . It has a refractive index of 1.499 (lit.) and a density of 1.428 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Quantum Chemical Studies
A study by Karthick et al. (2013) delved into the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline, a closely related compound. The research highlights the impact of the chlorine and trifluoromethyl substituents on the molecule's vibrational wavenumbers. Using density functional theory (DFT) computations, the study provided insights into the molecule's optimized geometry, vibrational frequencies, and molecular orbital calculations. This foundational work aids in understanding the electronic structure and reactivity of chlorinated anilines, serving as a base for further research into similar compounds, including 2-Chloro-5-(difluoromethyl)aniline.
Synthetic Pathways to Novel Pesticides
Liu An-chan's research (Liu An-chan, 2015) outlines the synthetic process leading to novel pesticides, where this compound serves as a precursor. This compound is utilized in the synthesis of bistrifluron, a pesticide demonstrating significant growth-retarding activity against pests. The process showcases the compound's role in the development of environmentally friendly and efficient agricultural chemicals.
Fluorescence Quenching Studies
Studies on fluorescence quenching involving anilines (Geethanjali et al., 2015; Geethanjali et al., 2015) provide insights into the electronic interactions within similar molecules. These findings are relevant for the understanding of this compound's potential applications in sensing, imaging, and electronic devices by exploring the molecule's photophysical properties.
Chlorination and Oxidation Processes
The work by Vinayak et al. (2018) on the ortho-selective chlorination of anilides underlines the significance of chloro-anilines in synthetic chemistry. Such methodologies can be adapted for the selective functionalization of this compound, enabling its use in complex organic syntheses.
Potential in Non-Linear Optical Materials
Research into the vibrational analysis and electronic structure of chloro- and trifluoromethyl-substituted anilines (Revathi et al., 2017) suggests potential applications in non-linear optical (NLO) materials. The study's theoretical and experimental analysis provides a basis for utilizing this compound in the development of NLO materials, which are crucial for photonic technologies.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to handle this chemical with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Wirkmechanismus
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be organoboron reagents used in these reactions.
Mode of Action
Given its use in suzuki–miyaura coupling reactions , it can be inferred that it likely interacts with its targets (organoboron reagents) to form new carbon-carbon bonds.
Biochemical Pathways
Considering its role in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds, affecting the pathways related to these compounds.
Result of Action
Given its role in suzuki–miyaura coupling reactions , it can be inferred that it contributes to the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds.
Eigenschaften
IUPAC Name |
2-chloro-5-(difluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOKRCUPTFRUTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2396251.png)
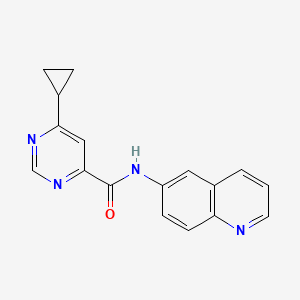

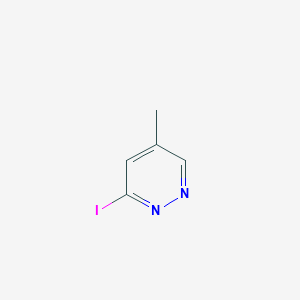
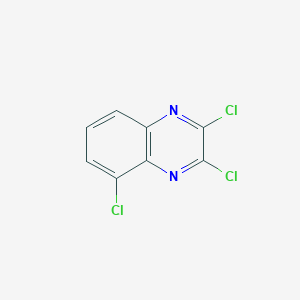
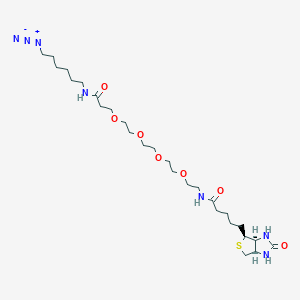
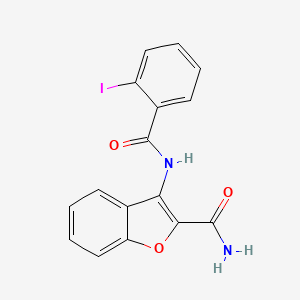
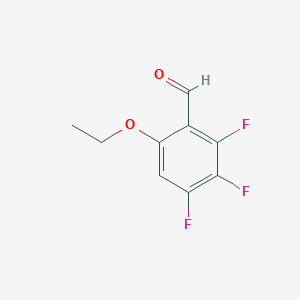
![1-(3,4-Dimethoxybenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396265.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2396266.png)


